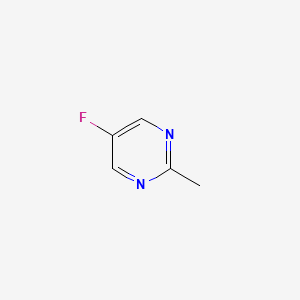

5-Fluoro-2-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMCZHCYHMGMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570057 | |

| Record name | 5-Fluoro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54376-50-0 | |

| Record name | 5-Fluoro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-2-methylpyrimidine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Fluoro-2-methylpyrimidine (CAS No. 54376-50-0). As a member of the fluoropyrimidine class of compounds, which are of significant interest in medicinal chemistry and drug development, this molecule serves as a valuable building block for the synthesis of more complex biologically active agents. This document consolidates available data on its physicochemical properties, provides a generalized protocol for its synthesis, and discusses its reactivity in the context of drug discovery. All quantitative data is presented in structured tables for clarity, and a representative synthetic workflow is visualized.

Core Chemical Properties

5-Fluoro-2-methylpyrimidine is a halogenated pyrimidine derivative. The presence of the fluorine atom at the 5-position and a methyl group at the 2-position significantly influences its electronic properties and reactivity. The following tables summarize its key chemical and physical properties. It is important to note that while some data is available from commercial suppliers, experimental values for several properties are not widely published; therefore, predicted values are also provided and are clearly indicated.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Source |

| CAS Number | 54376-50-0 | Fluorochem, Sigma-Aldrich |

| Molecular Formula | C₅H₅FN₂ | Fluorochem, Sigma-Aldrich |

| Molecular Weight | 112.11 g/mol | Fluorochem, Sigma-Aldrich |

| IUPAC Name | 5-fluoro-2-methylpyrimidine | Fluorochem |

| Canonical SMILES | CC1=NC=C(F)C=N1 | Fluorochem |

| InChI | InChI=1S/C5H5FN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | Fluorochem |

| Physical Form | Liquid | Sigma-Aldrich |

| Purity | Typically ≥98% | Sigma-Aldrich |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Boiling Point | 128.3 ± 13.0 °C | Predicted |

| Density | 1.163 ± 0.06 g/cm³ | Predicted |

| pKa | 0.76 ± 0.22 | Predicted |

| Solubility | No data available | - |

| Storage | Store in a dry, sealed container at room temperature. | Sigma-Aldrich |

Synthesis and Reactivity

General Synthetic Approach

A potential synthetic pathway is illustrated in the workflow diagram below. This approach starts from a fluorinated precursor which undergoes condensation with an amidine to form the pyrimidine ring.

Caption: General Synthetic Workflow for 5-Fluoro-2-methylpyrimidine.

Generalized Experimental Protocol

Objective: To synthesize 5-Fluoro-2-methylpyrimidine via a condensation-cyclization reaction.

Materials:

-

A suitable 2-fluoro-1,3-dicarbonyl compound (e.g., 2-fluoro-1,3-propanedial or a derivative)

-

Acetamidine hydrochloride

-

A suitable base (e.g., sodium ethoxide, sodium methoxide)

-

Anhydrous ethanol or methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Distillation or chromatography apparatus for purification

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve the base (e.g., sodium ethoxide) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution of the base, add acetamidine hydrochloride portion-wise, maintaining the temperature as specified by the general method (often at room temperature or slightly below).

-

Following the addition of acetamidine hydrochloride, add the 2-fluoro-1,3-dicarbonyl compound dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography or Gas Chromatography). This can range from a few hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 5-Fluoro-2-methylpyrimidine.

-

Characterization: Confirm the identity and purity of the product using spectroscopic methods (NMR, IR, MS).

Chemical Reactivity

The reactivity of 5-Fluoro-2-methylpyrimidine is dictated by the electronic nature of the pyrimidine ring, which is electron-deficient, and the substituents. The fluorine atom at the 5-position is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, it can influence the reactivity of the ring and can be a site for metallation. The pyrimidine ring can undergo various transformations, making it a versatile intermediate in organic synthesis. The methyl group at the 2-position can also be a site for functionalization, for instance, through condensation reactions after deprotonation.

Spectroscopic Data

Detailed experimental spectroscopic data for 5-Fluoro-2-methylpyrimidine is not widely available in the public domain. The following tables provide expected spectral characteristics based on its structure and data from analogous compounds.

Table 3: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~8.6 | d | J(H,F) ≈ 3-4 | H-4, H-6 |

| ~2.6 | s | - | -CH₃ | |

| ¹³C | ~160 | d | J(C,F) ≈ 240-260 | C-5 |

| ~158 | d | J(C,F) ≈ 15-20 | C-4, C-6 | |

| ~165 | s | - | C-2 | |

| ~25 | s | - | -CH₃ | |

| ¹⁹F | -130 to -150 | t | J(F,H) ≈ 3-4 | C5-F |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Actual values may vary depending on the solvent and other experimental conditions.

Table 4: Expected Mass Spectrometry and IR Data

| Technique | Expected Peaks | Interpretation |

| Mass Spec (EI) | m/z 112 (M⁺) | Molecular ion peak |

| Other fragmentation peaks | Loss of HCN, CH₃, etc. | |

| IR Spectroscopy | ~3000-2850 cm⁻¹ | C-H stretching (methyl and aromatic) |

| ~1600-1450 cm⁻¹ | C=C and C=N stretching (aromatic ring) | |

| ~1250-1000 cm⁻¹ | C-F stretching |

Applications in Research and Drug Development

Fluoropyrimidines are a cornerstone of chemotherapy, with drugs like 5-fluorouracil (5-FU) being widely used. These compounds often act as antimetabolites, interfering with nucleotide synthesis and thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells.

While there is no specific information on the direct biological activity or signaling pathway involvement of 5-Fluoro-2-methylpyrimidine, its structure makes it a valuable intermediate for the synthesis of novel drug candidates. The pyrimidine core is a common scaffold in a vast array of biologically active molecules. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule.

Researchers can utilize 5-Fluoro-2-methylpyrimidine as a starting material to introduce the 5-fluoropyrimidine moiety into larger molecules, exploring their potential as:

-

Kinase inhibitors: The pyrimidine ring is a well-known hinge-binding motif in many kinase inhibitors.

-

Antiviral agents: Modified nucleoside analogs containing a fluoropyrimidine core have shown antiviral activity.

-

Antifungal agents: Some fluoropyrimidine derivatives have been investigated for their antifungal properties.

The general workflow for utilizing such a building block in a drug discovery context is depicted below.

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 5-fluoro-2-methylpyrimidine, a key building block in medicinal chemistry. The document outlines the core synthetic strategies, provides detailed experimental protocols for plausible reaction schemes, and presents quantitative data in a clear, tabular format. Visual diagrams of the synthesis pathways and a general experimental workflow are included to facilitate understanding.

Introduction

5-Fluoro-2-methylpyrimidine is a heterocyclic compound of significant interest in drug discovery and development. The incorporation of a fluorine atom at the 5-position of the pyrimidine ring can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. The 2-methyl group provides an additional point for molecular recognition and interaction with biological targets. Consequently, efficient and scalable synthetic routes to this compound are of high importance. This guide focuses on the most chemically sound and adaptable methods for its preparation.

Core Synthesis Pathways

The synthesis of 5-fluoro-2-methylpyrimidine can be approached through several strategic pathways. The most prominent and versatile method is the Pinner synthesis , which involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound (or a synthetic equivalent) with acetamidine.

Pathway 1: Cyclocondensation of a Fluorinated β-Dicarbonyl Precursor with Acetamidine

This pathway is a direct and efficient method for constructing the 5-fluoro-2-methylpyrimidine core. The key steps involve the preparation of a suitable fluorinated 1,3-dicarbonyl synthon, followed by its reaction with acetamidine. A common and effective precursor is a protected form of 2-fluoro-1,3-propanedial (fluoro-malondialdehyde).

Reaction Scheme:

Caption: Pathway 1: Pinner synthesis of 5-fluoro-2-methylpyrimidine.

Experimental Protocols

The following are detailed experimental protocols for the key reactions described in Pathway 1. These are based on established methodologies for similar pyrimidine syntheses and are adapted for the specific target molecule.

Protocol for Step 2: Cyclocondensation of 2-Fluoro-1,3-propanedial with Acetamidine

Objective: To synthesize 5-fluoro-2-methylpyrimidine via the Pinner condensation reaction.

Materials:

-

2-Fluoro-1,3-propanedial (or a suitable protected equivalent like 2-fluoro-3-hydroxy-propenal)

-

Acetamidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal (1.15 g, 50 mmol) in anhydrous ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

-

Acetamidine hydrochloride (4.73 g, 50 mmol) is added portion-wise to the stirred sodium ethoxide solution. The mixture is stirred for 30 minutes at 0 °C to form the free base of acetamidine.

-

A solution of 2-fluoro-1,3-propanedial (4.50 g, 50 mmol) in anhydrous ethanol (20 mL) is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between water (50 mL) and diethyl ether (3 x 50 mL). The organic layers are combined, washed with brine (20 mL), and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude product, which can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 5-fluoro-2-methylpyrimidine.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 5-fluoro-2-methylpyrimidine based on the described pathway. The values are estimates based on analogous reactions reported in the literature for similar fluorinated pyrimidines.

| Parameter | Pathway 1 |

| Starting Materials | 2-Fluoro-1,3-propanedial, Acetamidine HCl |

| Key Reagents | Sodium Ethoxide, Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-6 hours |

| Yield (expected) | 60-75% |

| Purity (after purification) | >98% |

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, workup, and purification of 5-fluoro-2-methylpyrimidine.

Spectroscopic Profile of 5-Fluoro-2-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 5-Fluoro-2-methylpyrimidine. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on high-quality predicted data generated from computational models. It serves as a valuable resource for the identification, characterization, and quality control of 5-Fluoro-2-methylpyrimidine in research and development settings.

Predicted Spectroscopic Data

The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Fluoro-2-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data provide insights into the hydrogen and carbon framework of 5-Fluoro-2-methylpyrimidine.

Table 1: Predicted ¹H NMR Data for 5-Fluoro-2-methylpyrimidine (Solvent: CDCl₃, Frequency: 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.45 | Doublet | ~2.5 | 2H | H4, H6 |

| ~2.60 | Singlet | - | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for 5-Fluoro-2-methylpyrimidine (Solvent: CDCl₃, Frequency: 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 (d, J ≈ 15 Hz) | C2 |

| ~158.0 (d, J ≈ 240 Hz) | C5 |

| ~157.5 (d, J ≈ 20 Hz) | C4, C6 |

| ~25.0 | -CH₃ |

Note: Predicted chemical shifts and coupling constants are estimates and may vary from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum reveals characteristic vibrational frequencies for the bonds within 5-Fluoro-2-methylpyrimidine.

Table 3: Predicted IR Absorption Bands for 5-Fluoro-2-methylpyrimidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1600, ~1550 | Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1250 | Strong | C-F stretch |

| ~850 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of 5-Fluoro-2-methylpyrimidine is based on electron ionization (EI).

Table 4: Predicted Mass Spectrometry Data for 5-Fluoro-2-methylpyrimidine

| m/z | Relative Intensity (%) | Assignment |

| 112 | 100 | [M]⁺ (Molecular Ion) |

| 111 | 80 | [M-H]⁺ |

| 85 | 40 | [M-HCN]⁺ |

| 70 | 30 | [M-CH₃CN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented in this guide. These methodologies are standard procedures in organic chemistry and analytical laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of 5-Fluoro-2-methylpyrimidine.

Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Fluoro-2-methylpyrimidine in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Calibrate the chemical shifts using the TMS signal (δ = 0.00 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 5-Fluoro-2-methylpyrimidine by measuring its infrared absorption spectrum.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum. The instrument automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Identify and label the significant absorption peaks.

-

Correlate the peak positions (wavenumbers) to specific functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Fluoro-2-methylpyrimidine.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis:

-

Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General experimental workflows for NMR, IR, and Mass Spectrometry.

Caption: Plausible fragmentation pathway for 5-Fluoro-2-methylpyrimidine in EI-MS.

The Biological Activity of 5-Fluoro-2-methylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-Fluoro-2-methylpyrimidine is limited in publicly available scientific literature. This guide provides an in-depth overview based on the well-established activities of the broader class of fluoropyrimidines, particularly 5-Fluorouracil (5-FU), and structurally related analogs. The information presented herein is intended to serve as a foundational resource to inform potential research and development efforts.

Introduction to Fluoropyrimidines and 5-Fluoro-2-methylpyrimidine

Fluoropyrimidines are a class of antimetabolite drugs that have been a cornerstone of cancer chemotherapy for decades.[1] Their mechanism of action primarily involves the disruption of DNA and RNA synthesis, leading to cytotoxicity in rapidly dividing cancer cells. The parent compound, 5-Fluorouracil (5-FU), was first synthesized in 1957 and remains a widely used therapeutic agent for various solid tumors.[2]

5-Fluoro-2-methylpyrimidine belongs to this class of compounds, characterized by a pyrimidine ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. While specific biological data for this compound is not extensively documented, its structural similarity to other bioactive fluoropyrimidines suggests it may possess analogous pharmacological properties. The introduction of a methyl group at the 2-position could potentially influence its metabolic stability, enzyme binding affinity, and overall biological activity profile compared to 5-FU.

Putative Mechanism of Action

The biological activity of fluoropyrimidines is dependent on their intracellular conversion to active metabolites. Based on the established metabolic pathways of 5-FU, 5-Fluoro-2-methylpyrimidine is likely to undergo a similar bioactivation process, leading to the formation of cytotoxic nucleotides that interfere with nucleic acid metabolism through two primary mechanisms:

-

Inhibition of Thymidylate Synthase (TS): The anabolic pathway is expected to convert 5-Fluoro-2-methylpyrimidine to its deoxyribonucleoside monophosphate analog. This metabolite can act as an inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[3] The inhibition of TS leads to a depletion of the dTMP pool, disrupting DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis.[3]

-

Incorporation into RNA and DNA: The active metabolites can also be converted to triphosphate forms and subsequently incorporated into RNA and DNA. The incorporation into RNA can interfere with RNA processing and function.[4] Incorporation into DNA can lead to DNA fragmentation and instability, further contributing to cytotoxicity.

Hypothesized Metabolic Activation and Signaling Pathway

The following diagram illustrates the potential intracellular metabolic pathway and downstream effects of 5-Fluoro-2-methylpyrimidine, based on the known mechanisms of 5-Fluorouracil.

References

- 1. 5-Fluoropyrimidines | Oncohema Key [oncohemakey.com]

- 2. US6642245B1 - Antiviral activity and resolution of 2-hydroxymethyl-5-(5-fluorocytosin-1-yl)-1,3-oxathiolane - Google Patents [patents.google.com]

- 3. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Cytotoxic Pathways of Fluoropyrimidines: A Technical Guide

Introduction to Fluoropyrimidines

Fluoropyrimidines are a class of antimetabolite drugs widely employed in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] These compounds are analogues of the pyrimidine bases found in nucleic acids.[3] Their therapeutic effect stems from their ability to interfere with the synthesis and function of DNA and RNA, leading to cytotoxicity, particularly in rapidly dividing cancer cells.[3][4] The cornerstone of this class, 5-Fluorouracil (5-FU), was first synthesized in 1957 and remains a critical component of many chemotherapy regimens.[3] Prodrugs such as Capecitabine and Tegafur have been developed to improve oral bioavailability and tumor-selective activation of 5-FU.[5][6][7][8][9]

Core Mechanism of Action: The Multifaceted Attack of 5-Fluorouracil

The cytotoxic effects of 5-FU are not attributable to the parent drug itself but rather to its intracellular anabolites: 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), 5-fluorouridine 5'-triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP).[1][10] The conversion of 5-FU to these active metabolites occurs through a series of enzymatic steps.[1]

Anabolic Activation Pathways

5-FU enters the cell, and is converted into three main active metabolites through different pathways:

-

Conversion to FdUMP: This can occur via thymidine phosphorylase to form fluorodeoxyuridine, which is then phosphorylated by thymidine kinase.[11] Alternatively, 5-FU can be converted to fluorouridine monophosphate (FUMP) by orotate phosphoribosyltransferase, which is then further metabolized.[1]

-

Conversion to FUTP: FUMP can be phosphorylated to fluorouridine diphosphate (FUDP), which is then converted to FUTP.[12]

-

Conversion to FdUTP: FUDP can be reduced by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP), which is then phosphorylated to FdUTP.[12]

Caption: Metabolic activation of 5-Fluorouracil (5-FU).

Inhibition of Thymidylate Synthase (TS)

A primary mechanism of 5-FU's cytotoxicity is the inhibition of thymidylate synthase (TS).[1][3][4] The active metabolite FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable ternary covalent complex with TS.[1][13] This complex blocks the binding of the natural substrate, deoxyuridine monophosphate (dUMP), preventing the synthesis of deoxythymidine monophosphate (dTMP).[1] The depletion of dTMP leads to a scarcity of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA replication and repair.[14] This "thymineless death" is a major contributor to the cytotoxic effects of 5-FU.[4]

Caption: Inhibition of Thymidylate Synthase (TS) by FdUMP.

Incorporation into RNA and DNA

Beyond TS inhibition, the active metabolites of 5-FU can be incorporated into nucleic acids, leading to further cellular damage.

-

RNA Dysfunction: FUTP can be incorporated into RNA in place of uridine triphosphate (UTP).[1][3] This incorporation disrupts RNA processing and function, including pre-rRNA processing and pre-mRNA splicing.[3]

-

DNA Damage: FdUTP can be incorporated into DNA in place of dTTP.[1][3] This leads to DNA fragmentation and damage, triggering cell cycle arrest and apoptosis.[1]

Quantitative Analysis of Fluoropyrimidine Activity

The cytotoxic and inhibitory potential of fluoropyrimidines and their metabolites have been quantified in numerous studies. The following table summarizes representative data.

| Compound | Cell Line | Assay Type | IC50 / Ki | Reference |

| 5-FU | HCT-8 | Cytotoxicity | ~1 µM | [13] |

| 5'-dFUrd | Ehrlich Ascites | Cytotoxicity (LD50) | 48 µM | [15] |

| 5'-dFUrd (with dThd) | Ehrlich Ascites | Cytotoxicity (LD50) | 660 µM | [15] |

| FdUMP | - | TS Inhibition (Ki) | Nanomolar range | [16] |

Experimental Protocols for Mechanism of Action Studies

Elucidating the mechanism of action of fluoropyrimidines involves a variety of in vitro and in vivo experimental approaches.

Thymidylate Synthase (TS) Inhibition Assay

Objective: To quantify the inhibitory effect of a compound on TS activity.

Methodology:

-

Recombinant human TS is purified.

-

The enzyme is incubated with the test compound (e.g., FdUMP) and the cofactor 5,10-methylenetetrahydrofolate.

-

The substrate, [³H]-dUMP, is added to initiate the reaction.

-

The reaction is allowed to proceed for a defined period and then quenched.

-

The product, [³H]-dTMP, is separated from the unreacted substrate using techniques like charcoal precipitation or HPLC.

-

The amount of [³H]-dTMP formed is quantified by scintillation counting.

-

The inhibitory constant (Ki) is determined by measuring the reaction rate at various substrate and inhibitor concentrations.

Cell Viability/Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the test compound (e.g., 5-FU) for a specified duration (e.g., 72 hours).

-

After incubation, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

Caption: General workflow for a cell viability (MTT) assay.

Analysis of Nucleic Acid Incorporation

Objective: To detect and quantify the incorporation of fluoropyrimidine metabolites into RNA and DNA.

Methodology:

-

Cells are incubated with a radiolabeled fluoropyrimidine (e.g., [³H]-5-FU).

-

After treatment, total RNA and DNA are extracted from the cells.

-

The nucleic acids are purified to remove unincorporated nucleotides.

-

The amount of radioactivity incorporated into the RNA and DNA fractions is measured using a scintillation counter.

-

Alternatively, mass spectrometry-based methods can be used for more precise quantification and identification of the modified nucleosides.

Conclusion

The mechanism of action of fluoropyrimidines, exemplified by 5-Fluorouracil, is a multi-pronged assault on cancer cell proliferation. The key cytotoxic events are the depletion of thymidylate through the potent inhibition of thymidylate synthase and the disruption of nucleic acid integrity via incorporation of fraudulent nucleotides into RNA and DNA. While the specific biological activity and metabolic profile of 5-Fluoro-2-methylpyrimidine remain to be elucidated, it is highly probable that its mechanism of action will involve analogous pathways of metabolic activation and subsequent interference with these fundamental cellular processes. Further research into this specific compound would be necessary to delineate its unique pharmacological properties.

References

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 2. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorouracil - Wikipedia [en.wikipedia.org]

- 5. oncodaily.com [oncodaily.com]

- 6. What is the mechanism of Tegafur? [synapse.patsnap.com]

- 7. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 8. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is Tegafur used for? [synapse.patsnap.com]

- 10. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Pharmacologic rationale for fluoropyrimidine-leucovorin combination: biochemical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Fluoropyrimidines | Oncohema Key [oncohemakey.com]

- 15. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Fluoro-2-methylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylpyrimidine and its related fluoropyrimidine analogues represent a cornerstone in the therapeutic arsenal against various solid tumors. This technical guide provides a comprehensive overview of the potential therapeutic targets of 5-Fluoro-2-methylpyrimidine, focusing on its ultimate active metabolite, 5-fluorouracil (5-FU). The document will delve into the intricate mechanisms of action, metabolic pathways, and key enzymatic targets that are pivotal for its cytotoxic effects. This guide is intended to serve as a valuable resource for researchers and clinicians working on the development of novel anticancer therapies and for optimizing the clinical use of fluoropyrimidine-based chemotherapeutics.

The primary mechanism of action of fluoropyrimidines is the inhibition of thymidylate synthase (TYMS), a crucial enzyme in DNA synthesis.[1] However, their cytotoxic effects are multifaceted, also involving the misincorporation of their metabolites into RNA and DNA.[2][3] This guide will explore these mechanisms in detail, providing quantitative data and experimental methodologies to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

Metabolic Activation and Catabolism: The Gateway to Therapeutic Action

5-Fluoro-2-methylpyrimidine is believed to act as a prodrug, being metabolically converted to the active compound 5-fluorouracil (5-FU). The anabolic pathway of 5-FU is critical for its anticancer activity, leading to the formation of three key active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1] Conversely, the catabolic pathway, primarily mediated by dihydropyrimidine dehydrogenase (DPD), is responsible for the degradation of 5-FU and is a major determinant of its toxicity.[3]

Anabolic Pathway: Generation of Active Metabolites

The conversion of 5-FU into its active forms involves several enzymatic steps, presenting multiple therapeutic targets.

-

Thymidine Phosphorylase (TP) and Thymidine Kinase (TK): 5-FU can be converted to 5-fluoro-2'-deoxyuridine (FdUrd) by thymidine phosphorylase. Subsequently, thymidine kinase phosphorylates FdUrd to form FdUMP, the primary inhibitor of TYMS.[4]

-

Orotate Phosphoribosyltransferase (OPRT): 5-FU can be directly converted to 5-fluorouridine monophosphate (FUMP) by OPRT.[3]

-

Uridine Phosphorylase (UP) and Uridine Kinase (UK): Alternatively, 5-FU can be converted to 5-fluorouridine (FUrd) by uridine phosphorylase, which is then phosphorylated by uridine kinase to FUMP.[3]

-

Ribonucleotide Reductase (RR): FUMP is further phosphorylated to fluorouridine diphosphate (FUDP), which can then be converted to fluorodeoxyuridine diphosphate (FdUDP) by ribonucleotide reductase.[1] FdUDP is subsequently converted to FdUMP.

-

Kinases: FUDP and FdUDP are phosphorylated by cellular kinases to their triphosphate forms, FUTP and FdUTP, respectively.

Catabolic Pathway: Inactivation and Toxicity

The catabolism of 5-FU is a critical consideration in its clinical use, as it significantly influences drug exposure and toxicity.

-

Dihydropyrimidine Dehydrogenase (DPD): This is the rate-limiting enzyme in 5-FU catabolism, converting it to dihydrofluorouracil (DHFU).[3] DPD deficiency can lead to severe toxicity.

-

Dihydropyrimidinase (DPYS): DHFU is further metabolized by dihydropyrimidinase.[1]

-

Beta-ureidopropionase (UPB1): The final step in the catabolic cascade is mediated by beta-ureidopropionase.[1]

Primary Therapeutic Target: Thymidylate Synthase (TYMS)

The most well-established therapeutic target of 5-FU is thymidylate synthase (TYMS).

Mechanism of Inhibition: The active metabolite FdUMP forms a stable ternary complex with TYMS and the folate cofactor 5,10-methylenetetrahydrofolate.[4] This complex formation inhibits the normal function of TYMS, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[3]

Consequences of Inhibition: The inhibition of TYMS leads to a depletion of dTMP, a crucial precursor for DNA synthesis. This "thymineless death" is a primary mechanism of 5-FU-induced cytotoxicity, particularly in rapidly dividing cancer cells.[4]

Secondary Therapeutic Targets and Mechanisms

Beyond TYMS inhibition, the incorporation of 5-FU metabolites into RNA and DNA constitutes another significant aspect of its anticancer activity.

RNA-Directed Effects

-

FUTP Incorporation: The active metabolite FUTP is incorporated into RNA in place of uridine triphosphate (UTP).[4] This incorporation can disrupt RNA processing, splicing, and stability, leading to downstream effects on protein synthesis and cellular function.[3] Recent studies suggest that RNA-directed damage, particularly to ribosomal RNA, may be a dominant mechanism of cytotoxicity in certain cancers.[5]

DNA-Directed Effects

-

FdUTP Incorporation: FdUTP can be incorporated into DNA by DNA polymerases.[2] This misincorporation can lead to DNA strand breaks and trigger cellular apoptosis.

-

dUTP Misincorporation: The inhibition of TYMS leads to an accumulation of deoxyuridine triphosphate (dUTP), which can also be misincorporated into DNA, further contributing to DNA damage.[1]

Quantitative Data on Target Inhibition

The following table summarizes available quantitative data for the interaction of 5-FU and its metabolites with key enzymatic targets.

| Compound | Target Enzyme | Parameter | Value | Cell Line/System | Reference |

| 5-FU | Dihydropyrimidine Dehydrogenase (DPD) | - | >80% of administered dose catabolized | In vivo (liver) | [3] |

| FdUMP | Thymidylate Synthase (TYMS) | - | Forms a stable inhibitory ternary complex | Mammalian cells | [3][4] |

Note: Specific IC50 or Ki values for 5-Fluoro-2-methylpyrimidine were not found in the searched literature. The data presented pertains to its active metabolite, 5-FU.

Experimental Protocols

Assay for Thymidylate Synthase (TS) Inhibition

A common method to assess the inhibition of TYMS is the tritium release assay.

Principle: This assay measures the conversion of [5-³H]dUMP to dTMP by TYMS. The tritium atom at the 5-position of the uracil ring is released into the aqueous solvent during the methylation reaction. The amount of radioactivity in the aqueous phase is proportional to the enzyme activity.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), a reducing agent (e.g., dithiothreitol), a folate cofactor (e.g., 5,10-methylenetetrahydrofolate), and the substrate [5-³H]dUMP.

-

Enzyme and Inhibitor Addition: Add the purified TYMS enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with the test compound (e.g., FdUMP) for a specified period.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme (or the enzyme-inhibitor complex). Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined time.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Separation of Tritiated Water: Add activated charcoal to the mixture to adsorb the unreacted [5-³H]dUMP. Centrifuge to pellet the charcoal.

-

Quantification: Measure the radioactivity in the supernatant, which contains the released tritiated water, using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).

Signaling Pathways and Experimental Workflows

Metabolic Activation and Targeting of 5-Fluorouracil

Caption: Metabolic activation of 5-Fluoro-2-methylpyrimidine to 5-FU and its therapeutic targets.

Experimental Workflow for Target Validation

Caption: A generalized experimental workflow for the validation of a therapeutic target.

Conclusion

The therapeutic efficacy of 5-Fluoro-2-methylpyrimidine is intrinsically linked to its metabolic conversion to 5-fluorouracil and the subsequent targeting of key cellular pathways. The primary therapeutic target remains the inhibition of thymidylate synthase by FdUMP, leading to the disruption of DNA synthesis. However, the incorporation of FUTP and FdUTP into RNA and DNA, respectively, represents crucial secondary mechanisms that contribute to its overall anticancer activity. Understanding the intricate interplay between the anabolic and catabolic pathways of 5-FU is paramount for optimizing therapeutic strategies and mitigating toxicity. Future research should focus on elucidating the precise contribution of RNA versus DNA-directed effects in different cancer types to enable more rational combination therapies. This guide provides a foundational framework for researchers to explore and exploit the therapeutic potential of 5-Fluoro-2-methylpyrimidine and related fluoropyrimidines in the ongoing fight against cancer.

References

- 1. Phase I clinical trial of 5-fluoro-pyrimidinone (5FP), an oral prodrug of 5-fluorouracil (5FU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tanzj.net [tanzj.net]

- 3. mdpi.com [mdpi.com]

- 4. Inhibitory Effects and Metabolism of 5-Fluoropyrimidine Derivatives in Pneumococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to In Silico Modeling of 5-Fluoro-2-methylpyrimidine Interactions

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive guide to the in silico modeling of 5-Fluoro-2-methylpyrimidine, a fluorinated pyrimidine derivative of interest in medicinal chemistry. Due to the limited specific research on this particular molecule, this guide establishes a predictive framework based on the extensive computational and experimental data available for the closely related and clinically significant compound, 5-Fluorouracil (5-FU), and other pyrimidine analogs. The methodologies detailed herein, from molecular docking and molecular dynamics simulations to pharmacokinetic predictions, are directly applicable for investigating the interactions and therapeutic potential of 5-Fluoro-2-methylpyrimidine. We outline detailed computational protocols, present representative quantitative data in structured tables, and utilize visualizations to clarify complex workflows and biological pathways, equipping researchers with the necessary tools to accelerate virtual screening and lead optimization efforts.

Introduction: The Rationale for In Silico Analysis

5-Fluoro-2-methylpyrimidine belongs to the fluoropyrimidine class of compounds, which includes the widely used chemotherapeutic agent 5-Fluorouracil (5-FU)[1][2]. These molecules function as antimetabolites, primarily by inhibiting key enzymes involved in nucleotide synthesis, leading to the disruption of DNA and RNA synthesis and ultimately, cell death[2][3]. The substitution of a hydrogen atom with fluorine at the C5 position is a critical modification that blocks the enzymatic methylation of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), a necessary step for DNA replication and repair[3][4].

Given the established importance of this chemical class, in silico modeling offers a powerful, cost-effective, and rapid approach to:

-

Identify and validate potential protein targets.

-

Predict binding affinity and mode of interaction at the atomic level.

-

Evaluate the stability of the ligand-protein complex over time.

-

Assess drug-like properties and potential liabilities (ADMET).

The primary and most studied target for 5-FU is Thymidylate Synthase (TS), an essential enzyme for DNA synthesis[1][2][5]. Therefore, TS will serve as the principal model target in this guide. Other pyrimidine derivatives have been shown to target kinases such as FLT3, CHK1, and EGFR, suggesting that the scope of potential targets for 5-Fluoro-2-methylpyrimidine could be broader[6][7].

Computational Methodologies and Protocols

A robust in silico evaluation of 5-Fluoro-2-methylpyrimidine involves a multi-step computational workflow. This section provides detailed protocols for the core methodologies.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.

Protocol: Molecular Docking of 5-Fluoro-2-methylpyrimidine against Thymidylate Synthase

-

Protein Preparation:

-

Obtain the 3D crystal structure of human Thymidylate Synthase (hTS) from the Protein Data Bank (PDB; e.g., PDB ID: 1H7X)[2].

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling suite like Schrödinger Maestro, Discovery Studio, or MOE.

-

Perform energy minimization of the protein structure using a suitable force field (e.g., OPLS, CHARMm) to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of 5-Fluoro-2-methylpyrimidine using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform geometry optimization and energy minimization of the ligand. For studies on 5-FU analogues, the MM2 forcefield has been utilized[1].

-

Generate possible ionization states and tautomers at a physiological pH (7.4).

-

-

Grid Generation and Docking Execution:

-

Define the binding site (active site) on the target protein. This is typically centered on the location of the co-crystallized native ligand or identified through literature analysis. For hTS, key active site residues include Arg50, Arg175, and Ser216[1].

-

Generate a docking grid or sphere that encompasses the defined active site.

-

Perform the docking simulation using software such as AutoDock Vina, Glide (Schrödinger), or CDOCKER (Discovery Studio)[1][8]. The algorithm will systematically sample conformations of the ligand within the active site.

-

-

Analysis of Results:

-

Analyze the resulting docking poses based on their predicted binding energy (e.g., kcal/mol) or docking score[1]. The pose with the lowest energy is typically considered the most favorable.

-

Visualize the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds with active site residues.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex in a simulated physiological environment.

Protocol: MD Simulation of the hTS-Ligand Complex

-

System Setup:

-

Use the best-ranked docked pose of the 5-Fluoro-2-methylpyrimidine-hTS complex as the starting structure.

-

Place the complex in a periodic boundary box (e.g., orthorhombic) with a buffer distance of at least 10 Å from the box edges[9].

-

Solvate the system using an explicit water model, such as TIP3P or TIP4P[9].

-

Neutralize the system by adding counter-ions (e.g., Na+ or Cl-) to mimic physiological ionic strength[9].

-

-

Simulation Execution (using GROMACS, AMBER, or NAMD):

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove steric clashes between the complex and the solvent[9].

-

Equilibration:

-

Production Run: Run the production MD simulation for a duration sufficient to observe convergence of properties, typically 100 nanoseconds (ns) or longer[9][10].

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the overall stability of the complex. Stable systems exhibit controlled RMSD fluctuations[9][10].

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions throughout the simulation.

-

Binding Free Energy Calculation

These calculations provide a more accurate estimation of binding affinity than docking scores by considering solvation effects and entropic contributions.

Protocol: MM/PBSA or MM/GBSA Calculation

-

Snapshot Extraction: Extract frames (snapshots) from the stable portion of the MD simulation trajectory.

-

Energy Calculation: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) method[11].

-

Binding Free Energy (ΔG_bind): Calculate the final binding free energy by averaging the results from all snapshots. The calculation is as follows: ΔG_bind = G_complex - (G_protein + G_ligand) Consistently negative values indicate stable interactions[10]. The van der Waals energy component often dominates these interactions[11].

Data Presentation: Quantitative Insights

The following tables summarize representative quantitative data from in silico and experimental studies of 5-FU and its analogs. This data serves as a benchmark for evaluating novel compounds like 5-Fluoro-2-methylpyrimidine.

Table 1: Molecular Docking and Binding Affinity Data for Pyrimidine Analogs

| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Binding Affinity (IC50/Ki/Kd) | Reference |

|---|---|---|---|---|

| 5-Fluorouracil (5-FU) | Thymidylate Synthase | - | Ki: High (covalent inhibitor) | [5] |

| PRA10 (5-FU Analog) | Thymidylate Synthase | -9.1 | - | [1] |

| PRA6 (5-FU Analog) | Thymidylate Synthase | -8.9 | - | [1] |

| PRA14 (5-FU Analog) | Thymidylate Synthase | -8.8 | - | [1] |

| Compound 30 | FLT3 / CHK1 | - | IC50 < 4 nM (MV4-11 cells) | [6] |

| Compound I | Influenza PB2 | - | Kd: 1.398 µM | [9] |

| Compound II | Influenza PB2 | - | Kd: 1.670 µM |[9] |

Table 2: Predicted ADMET Properties for 5-FU Analogs

| Compound | Property | Predicted Value/Classification | Method | Reference |

|---|---|---|---|---|

| PRA6, PRA10, PRA14 | Pharmacokinetics | Considerable properties | In silico ADME prediction | [1] |

| Compounds 1-16 | Aqueous Solubility | Varies | Discovery Studio | [12] |

| Compounds 1-16 | BBB Permeability | Varies | Discovery Studio | [12] |

| Compounds 1-16 | Hepatotoxicity | Varies | Discovery Studio | [12] |

| Compounds 1-16 | Drug-Likeness | Validated | Lipinski's Rule of Five |[12] |

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex processes in computational drug discovery. The following visualizations were created using the Graphviz DOT language, adhering to the specified design constraints.

Caption: General workflow for in silico drug discovery and analysis.

Caption: Mechanism of action for 5-Fluorouracil (5-FU).

Caption: Logical workflow for a molecular dynamics simulation.

Conclusion and Future Directions

This guide provides a foundational framework for the in silico investigation of 5-Fluoro-2-methylpyrimidine. By leveraging established protocols and benchmark data from the well-studied 5-FU molecule, researchers can efficiently model its interactions with key cancer targets like Thymidylate Synthase. The outlined workflow, encompassing molecular docking, molecular dynamics, and free energy calculations, enables a comprehensive assessment of binding affinity, stability, and mechanism of action at an atomic level.

Future work should focus on applying these models to generate specific, testable hypotheses for 5-Fluoro-2-methylpyrimidine. Expanding the scope to other potential targets, such as kinases and metabolic enzymes, could uncover novel mechanisms of action or opportunities for drug repurposing. Ultimately, the integration of these computational predictions with experimental validation is crucial for advancing this and similar compounds through the drug discovery pipeline.

References

- 1. In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying new targets for cancer drug 5′-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluoropyrimidines | Oncohema Key [oncohemakey.com]

- 5. Creation and characterization of 5-fluorodeoxyuridine-resistant Arg50 loop mutants of human thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular modeling and molecular dynamics simulation studies on pyrrolopyrimidine-based α-helix mimetic as dual inhibitors of MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational Discovery of Potent Nucleoprotein Inhibitors for Influenza A Virus: Validation Through QM/MM Analysis and Experimental Binding Assays [mdpi.com]

The Dawn of a New Era in Chemotherapy: The Discovery and History of Fluorinated Pyrimidines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of fluorinated pyrimidines, most notably 5-fluorouracil (5-FU), marked a pivotal moment in the history of oncology. This class of compounds ushered in the era of rational drug design, moving away from serendipitous discoveries towards a targeted approach to cancer therapy. This technical guide provides a comprehensive overview of the discovery, history, and fundamental mechanisms of action of fluorinated pyrimidines, with a focus on the foundational research that established their place in the anticancer armamentarium.

The Genesis of an Idea: A Rational Approach to Cancer Treatment

The story of fluorinated pyrimidines begins with the astute observation by Abraham Cantarow and Karl Paschkis in 1954 that liver tumors utilized the pyrimidine base uracil more rapidly than normal liver cells.[1] This finding sparked the interest of Dr. Charles Heidelberger at the University of Wisconsin, who hypothesized that an analog of uracil could be preferentially taken up by tumor cells and disrupt their growth.

Heidelberger's rationale for choosing a fluorine-substituted analog was rooted in his earlier work with fluoroacetic acid, where he observed that the carbon-fluorine bond's strength could irreversibly inhibit vital enzymes.[1] The small atomic radius of fluorine, closely mimicking that of a hydrogen atom, suggested that a fluorinated uracil molecule might be readily accepted by the cellular machinery that processes uracil, a concept later termed "lethal synthesis."[2]

This logical progression from a biological observation to a specific chemical design laid the groundwork for a new paradigm in drug discovery.

Caption: Logical progression leading to the proposal for synthesizing fluorinated pyrimidines.

The Synthesis of a Landmark Compound: 5-Fluorouracil

In collaboration with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche, Heidelberger's vision was realized. In 1957, they successfully synthesized 5-fluorouracil.[3] The initial synthesis, a modification of a ring closure approach, involved the reaction of isothiourea salts with α-fluoro-β-ketoester enolates.[2]

Experimental Protocol: The Original Synthesis of 5-Fluorouracil

The following is a summarized representation of the experimental protocol described by Duschinsky, Pleven, and Heidelberger in their 1957 publication.

Materials:

-

Ethyl fluoroacetate

-

Ethyl formate

-

Sodium methoxide

-

Urea

-

Toluene

-

Methanol

Procedure:

-

Formation of the Sodium Salt of Ethyl Fluoroformylacetate: Sodium methoxide is added to toluene, followed by the dropwise addition of a portion of ethyl formate. A mixture of methyl fluoroacetate and the remaining ethyl formate is then added dropwise while stirring. The reaction is stirred to promote the formation of the sodium salt of ethyl fluoroformylacetate.

-

Cyclization with Urea: Methanol and additional sodium methoxide are added to the reaction mixture. The temperature is reduced, and urea is added. The mixture is then allowed to react.

-

Isolation of 5-Fluorouracil: After the reaction is complete, the solvent is removed. Water is added to the residue, and the mixture is cooled and stirred. The pH is adjusted to 3-4, leading to the precipitation of 5-fluorouracil, which is then collected by filtration.

This seminal work, published in the Journal of the American Chemical Society, detailed the chemical pathway to this novel compound.[4]

From the Bench to the Bedside: Early Preclinical and Clinical Findings

Following its synthesis, Heidelberger and his team demonstrated that 5-FU markedly inhibited the growth of tumors in mice.[1] These promising preclinical results paved the way for the first clinical trials in humans.

In 1958, a landmark paper by Anthony R. Curreri, Fred J. Ansfield, Forde A. McIver, Harry A. Waisman, and Charles Heidelberger reported the initial clinical findings of 5-FU in 103 patients with a variety of solid tumors.[5]

Summary of Early Clinical Trial Data (1958)

| Tumor Type | Number of Patients | Objective Response |

| Colorectal Adenocarcinoma | 24 | 7 |

| Breast Adenocarcinoma | 22 | 8 |

| Stomach Adenocarcinoma | 10 | 2 |

| Cervical Carcinoma | 8 | 3 |

| Malignant Hepatoma | 5 | 1 |

| Miscellaneous Tumors | 34 | 5 |

| Total | 103 | 26 (25%) |

Table 1: Objective response rates in the first human clinical study of 5-fluorouracil.[5]

The study also documented the toxicities associated with 5-FU, which included stomatitis, dermatitis, and bone marrow depression (leukopenia and thrombocytopenia). A crucial observation was that tumor regressions were more frequently noted in patients who exhibited some degree of toxicity.[5]

Unraveling the Mechanism of Action

The cytotoxic effects of 5-FU are multifaceted, primarily revolving around the disruption of DNA and RNA synthesis. 5-FU itself is a prodrug that is converted intracellularly into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[6]

Inhibition of Thymidylate Synthase

The principal mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS) by its metabolite, FdUMP.[6] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH₂THF), forms a stable ternary complex with TS, effectively blocking its active site. This leads to a depletion of dTMP, resulting in "thymineless death," particularly in rapidly proliferating cancer cells.[1]

Incorporation into DNA and RNA

The other active metabolites of 5-FU, FdUTP and FUTP, exert their cytotoxic effects through incorporation into DNA and RNA, respectively.

-

FdUTP: Incorporation of FdUTP into DNA in place of deoxythymidine triphosphate (dTTP) leads to DNA fragmentation and instability.

-

FUTP: The incorporation of FUTP into various RNA species disrupts RNA processing and function, including pre-rRNA processing, tRNA modifications, and pre-mRNA splicing.[6][7]

Caption: Metabolic activation and mechanisms of action of 5-fluorouracil.

Quantitative Data on Enzyme Inhibition and Cytotoxicity

The efficacy of 5-FU and its metabolites has been quantified in numerous studies. The following tables summarize key quantitative data from early research.

| Cell Line | IC₅₀ (µM) of 5-FU |

| HeLa | ~1 |

| Ehrlich Ascites Carcinoma | ~0.1 |

| L1210 Leukemia | ~0.05 |

Table 2: Approximate IC₅₀ values of 5-fluorouracil in various cancer cell lines from early studies.

| Enzyme Source | Inhibitor | Kᵢ (nM) |

| Ehrlich Ascites Carcinoma | FdUMP | ~1 |

| Human Leukemic Cells | FdUMP | ~3 |

Table 3: Inhibition constants (Kᵢ) of FdUMP for thymidylate synthase.

Conclusion

The discovery of fluorinated pyrimidines, born from a rational design strategy, fundamentally altered the landscape of cancer chemotherapy. 5-Fluorouracil, the flagship compound of this class, has remained a cornerstone of treatment for various solid tumors for over six decades. The pioneering work of Heidelberger, Duschinsky, Curreri, and their colleagues not only provided a powerful new therapeutic agent but also established a blueprint for targeted drug development that continues to influence the field of oncology today. Understanding the historical context and the fundamental mechanisms of these agents remains crucial for researchers and clinicians working to optimize their use and develop the next generation of anticancer therapies.

References

- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Treatment of Advanced Neoplastic Disease with 5-Fluorouracil and Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]

The Intricate Dance of Structure and Activity: A Technical Guide to 5-Fluoropyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoropyrimidine scaffold, a cornerstone in medicinal chemistry, has given rise to a plethora of derivatives with profound impacts on the treatment of various diseases, most notably cancer. This technical guide delves into the core of their structure-activity relationship (SAR), providing a comprehensive overview of their design, biological evaluation, and mechanisms of action. By dissecting the relationship between chemical modifications and biological outcomes, we aim to equip researchers with the knowledge to rationally design the next generation of 5-fluoropyrimidine-based therapeutics.

The Archetype: 5-Fluorouracil (5-FU) and its Mechanism of Action

5-Fluorouracil (5-FU), a pyrimidine analog synthesized in 1957, remains a widely used chemotherapeutic agent.[1] Its deceptively simple structure, a uracil ring with a fluorine atom at the C5 position, belies a complex mechanism of action that serves as a foundation for understanding its derivatives.[2][3] 5-FU is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects.[4]

The primary mechanisms of action of 5-FU are twofold:

-

Inhibition of Thymidylate Synthase (TS): The active metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[2] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to a "thymineless death" in rapidly dividing cancer cells.[2]

-

Incorporation into RNA and DNA: The metabolites 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively.[4] The incorporation of FUTP into RNA disrupts RNA processing and function, while the incorporation of FdUTP into DNA leads to DNA damage and instability.[4]

Structure-Activity Relationship: Decoding the Impact of Chemical Modifications

The therapeutic window of 5-FU is often limited by its non-specific cytotoxicity and the development of drug resistance. This has spurred the development of a vast array of derivatives with modified structures aimed at improving efficacy, selectivity, and pharmacokinetic properties. The SAR of these derivatives can be broadly categorized based on the position of modification on the pyrimidine ring and the nature of the substituent.

A general SAR for 5-fluoropyrimidine derivatives can be summarized as follows:

-

Position 5: The fluorine atom at this position is critical for the mechanism-based inhibition of thymidylate synthase. Modifications at this position are generally detrimental to activity. Electron-withdrawing groups at the 5th position can increase the activity of the drug.[3]

-

Positions N1 and N3: These positions are common sites for the attachment of prodrug moieties. These modifications are designed to improve oral bioavailability, tumor targeting, and reduce systemic toxicity. The nature of the substituent can significantly influence the rate of conversion to 5-FU.

-

Position 4: Substitution at the 4th position can modulate the activity. For instance, replacing the carbonyl group with a thio group (SH) can increase the activity.[3]

-

Bulky Substituents: Bulky groups at various positions can negatively impact activity due to steric hindrance.[3]

Quantitative Analysis of Cytotoxic Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected 5-fluoropyrimidine derivatives against various cancer cell lines. This data provides a quantitative basis for understanding the SAR of this compound class.

Table 1: Cytotoxicity of 2-Butoxy-4-Substituted 5-Fluoropyrimidine Derivatives [5][6][7]

| Compound | R | A549 IC50 (µM) | HL-60 IC50 (µM) | MCF-7 IC50 (µM) | BEL-7402 IC50 (µM) |

| 5 | Cl | 0.10 | 1.66 | 0.59 | - |

| 6b | - | - | - | - | Sub-micromolar |

| 6d | - | - | - | 9.73 | Sub-micromolar |

| 6e | - | - | 8.83 | - | Sub-micromolar |

| 6f | - | - | - | - | Sub-micromolar |

| 6p | - | - | - | - | Sub-micromolar |

| 6s | - | - | - | - | Sub-micromolar |

| 6t | - | - | - | - | Sub-micromolar |

| 6u | - | - | - | - | Sub-micromolar |

Table 2: Cytotoxicity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [8]

| Compound | A375 IC50 (µM) | C32 IC50 (µM) | DU145 IC50 (µM) | MCF-7/WT IC50 (µM) |

| 2a | >100 | >100 | >100 | >100 |

| 2b | 45.3 | 40.1 | 55.2 | 60.7 |

| 2c | >100 | >100 | >100 | >100 |

| 2d | >100 | >100 | >100 | >100 |

| 2e | >100 | >100 | >100 | >100 |

| 3a | 35.1 | 30.2 | 40.5 | 45.8 |

| 3b | 25.4 | 24.4 | 30.1 | 35.6 |

| 3c | 30.7 | 28.9 | 38.4 | 42.1 |

| 3d | >100 | >100 | >100 | >100 |

| 4a | >100 | >100 | >100 | >100 |

| 4b | 80.2 | 75.8 | 90.1 | >100 |

| 4c | >100 | >100 | >100 | >100 |

Table 3: Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives [9]

| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |

| 9d | 10.33 | - |

| 11e | 1.14 | 1.54 |

| 12b | - | 4.32 |

| 12d | 3.21 | - |

| Sorafenib (Standard) | 2.43 | 3.67 |

Experimental Protocols: A Guide to Biological Evaluation

The evaluation of 5-fluoropyrimidine derivatives involves a battery of in vitro and in vivo assays to determine their efficacy and mechanism of action. Below are detailed protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)[10]

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed exponentially growing cancer cells (e.g., B16, K562, CHO) in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute to various concentrations with serum-free culture medium. Treat the cells with the indicated concentrations of the compounds for 48 hours.

-

MTT Addition: Add 100 µL of MTT solution (1 mg/mL) to each well.

-

Incubation and Solubilization: Incubate the plates for a further 4 hours. The formazan crystals formed by viable cells are then solubilized.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Thymidylate Synthase (TS) Enzymatic Assay[2][11]

This assay measures the catalytic activity of TS, the primary target of many 5-fluoropyrimidine derivatives.

-

Enzyme and Substrate Preparation: The assay determines the release of tritiated water during the conversion of [5-³H]dUMP to dTMP.[2] Prepare cell pellets suspended in a buffer containing Tris-HCl and dithiothreitol.[2]

-

Reaction Initiation: Initiate the reaction by adding the cell extract to a reaction mixture containing [5-³H]dUMP and the cofactor 5,10-methylenetetrahydrofolate. A liquid chromatography-mass spectrometry-based method can also be used to directly measure the product, dTMP.[10]

-

Reaction Termination and Measurement: After a defined incubation period, terminate the reaction and measure the amount of tritiated water released or dTMP produced.

-

Data Analysis: Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein. The inhibitory effect of the test compounds is determined by measuring the reduction in enzyme activity in their presence.

In Vivo Antitumor Activity in Murine Models[1][10][12][13]

Animal models are crucial for evaluating the in vivo efficacy and toxicity of novel derivatives.

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) for xenograft models with human cancer cell lines, or syngeneic models with murine cancer cell lines in immunocompetent mice.[11]

-

Tumor Cell Implantation: Inject cancer cells (e.g., H22 liver cancer cells, MC38 colon cancer cells) subcutaneously or intraperitoneally into the mice.[12][11]

-

Compound Administration: Once the tumors reach a palpable size, administer the test compounds to the mice via a suitable route (e.g., intraperitoneal injection, oral gavage) for a specified duration.[1][12][13]

-

Tumor Growth Monitoring: Measure the tumor volume at regular intervals.

-

Toxicity Assessment: Monitor the body weight of the mice and observe for any signs of toxicity.

-

Data Analysis: At the end of the experiment, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition rate. The antitumor activity can be expressed as the T/C ratio (mean tumor weight of the treated group / mean tumor weight of the control group).[12]

Signaling Pathways and Mechanistic Insights

The biological effects of 5-fluoropyrimidine derivatives are not solely dependent on the direct inhibition of TS and nucleic acid incorporation. They also modulate various intracellular signaling pathways that are critical for cancer cell proliferation, survival, and drug resistance.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[14][15][16][17] Studies have shown that inhibition of the PI3K/Akt/mTOR signaling pathway can suppress 5-FU resistance in cancer cells.[18] The combination of 5-FU with inhibitors of this pathway can lead to a more effective suppression of cancer cell growth.[18]

Figure 1: The PI3K/Akt/mTOR signaling pathway and potential inhibition by 5-fluoropyrimidine derivatives.

Experimental Workflow for In Vitro and In Vivo Evaluation

The development of new 5-fluoropyrimidine derivatives follows a structured workflow from initial synthesis to preclinical evaluation.

Figure 2: A typical experimental workflow for the development of 5-fluoropyrimidine derivatives.

Logical Relationship of 5-FU's Dual Mechanism of Action

The cytotoxic effects of 5-FU are a result of the interplay between its two primary mechanisms of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 6. [PDF] Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo potentiation of 5-fluorouracil by leucovorin in murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholar.usuhs.edu [scholar.usuhs.edu]

- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | MDPI [mdpi.com]

- 18. Inhibition of PI3K/Akt/mTOR Signaling Pathway Suppresses 5-Fluorouracil Resistance in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoro-2-methylpyrimidine Derivatives